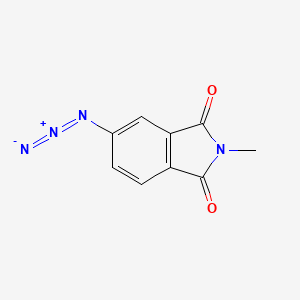

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione

Description

Properties

CAS No. |

652133-70-5 |

|---|---|

Molecular Formula |

C9H6N4O2 |

Molecular Weight |

202.17 g/mol |

IUPAC Name |

5-azido-2-methylisoindole-1,3-dione |

InChI |

InChI=1S/C9H6N4O2/c1-13-8(14)6-3-2-5(11-12-10)4-7(6)9(13)15/h2-4H,1H3 |

InChI Key |

QZCDFHGAZUPVRX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is a functionalized isoindole derivative with applications in medicinal chemistry and materials science. Its synthesis requires regioselective introduction of an azido group at the C-5 position and a methyl group at the N-2 position. This review consolidates methodologies from peer-reviewed literature and patents, emphasizing practical routes, reaction mechanisms, and optimization strategies.

Synthetic Routes

Core Structure Synthesis: N-Methylphthalimide

The isoindole-1,3-dione core is typically synthesized via condensation of phthalic anhydride with methylamine. The reaction proceeds under mild conditions (e.g., reflux in acetic acid or toluene), yielding 2-methyl-1H-isoindole-1,3(2H)-dione (N-methylphthalimide) in high purity.

Procedure :

Azido Group Introduction at C-5

Bromination-Azidation Sequence

Step 1: Bromination

N-Methylphthalimide undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) or acetic acid. Bromination occurs preferentially at the C-5 position due to electronic and steric factors.

Conditions :

Step 2: Azide Substitution

The brominated intermediate reacts with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures.

Conditions :

Nitration-Reduction-Diazotization

Step 1: Nitration

Nitration of N-methylphthalimide with fuming HNO₃ and H₂SO₄ introduces a nitro group at C-5.

Conditions :

- HNO₃ (1.5 equiv), H₂SO₄, 0°C, 2 hours.

- Yield: 60–70% of 5-nitro-2-methyl-1H-isoindole-1,3(2H)-dione.

Step 2: Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine.

Conditions :

- H₂ (1 atm), 10% Pd-C, ethanol, 25°C, 4 hours.

- Yield: 85–90% of 5-amino-2-methyl-1H-isoindole-1,3(2H)-dione.

Step 3: Diazotization and Azide Formation

The amine is converted to a diazonium salt (NaNO₂/HCl) and treated with NaN₃ to yield the azide.

Conditions :

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Bromination-Azidation | Bromination → NaN₃ | 65–75 | High regioselectivity, scalable | Requires hazardous NaN₃ |

| Nitration-Reduction | Nitration → H₂/Pd-C → NaN₃ | 50–60 | Avoids bromine | Multi-step, lower overall yield |

| Azido Transfer | Lithiation → TsN₃ | 40–50 | No halogen intermediates | Low yield, sensitive conditions |

Challenges and Optimization

Regioselectivity in Bromination

Bromination of N-methylphthalimide predominantly occurs at C-5 due to the electron-withdrawing effect of the imide group. Minor C-4 bromination (<10%) is mitigated via recrystallization.

Azide Stability

The azido group is thermally sensitive. Reactions are conducted below 80°C, and products are stored at −20°C to prevent decomposition.

Purification

Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The azido group can undergo oxidation to form nitro compounds.

Reduction: Reduction of the azido group can yield amines.

Substitution: The azido group can participate in substitution reactions, often leading to the formation of various heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Heterocyclic compounds with diverse functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with azidation agents. Various methods have been reported for the preparation of this compound, often focusing on optimizing yield and purity. For instance, recent studies have demonstrated efficient synthetic routes that yield high purity levels suitable for biological evaluations .

Antimicrobial Properties

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial activities. For example, studies have shown that certain isoindole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The azido group in 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione enhances its reactivity, potentially leading to improved antimicrobial efficacy .

Anticancer Activity

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione has also been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including Caco-2 and HCT-116. The mechanism involves cell cycle arrest and modulation of apoptosis-related pathways . Notably, the compound's structure allows it to interact with cellular targets effectively, enhancing its potential as an anticancer agent.

Antioxidant Effects

The antioxidant properties of isoindole derivatives have been explored extensively. Compounds similar to 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione exhibit free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage .

Therapeutic Potential

The therapeutic potential of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione extends beyond antimicrobial and anticancer applications. It has been investigated as a potential treatment for neurodegenerative diseases due to its ability to inhibit acetylcholinesterase activity—an important target in Alzheimer's disease therapy . Additionally, the compound's azido group can be utilized in click chemistry reactions to create novel drug conjugates or delivery systems.

Material Science Applications

In materials science, compounds like 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione are being explored for their utility in developing functional materials. Their unique structural features allow them to be incorporated into polymers or used as photoresponsive materials due to their azide functionalities . This opens avenues for creating smart materials that respond to environmental stimuli.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Activity | Induces apoptosis in cancer cell lines; potential for cancer therapy |

| Antioxidant Properties | Scavenges free radicals; protects against oxidative stress |

| Neurodegenerative Diseases | Inhibits acetylcholinesterase; potential Alzheimer's treatment |

| Material Science | Utilized in developing functional materials; photoresponsive applications |

Mechanism of Action

The mechanism of action of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione largely depends on the specific application. In chemical reactions, the azido group is highly reactive and can participate in various transformations. In biological systems, it may interact with specific molecular targets, leading to desired biochemical effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-azido-2-methyl-isoindole-dione can be contextualized by comparing it to other isoindole-dione derivatives reported in the literature. Below is a detailed analysis:

Substituent Effects on Reactivity and Stability

- Azido vs. Amino Groups: The azido group in the target compound confers distinct reactivity compared to amino-substituted analogs (e.g., ZHAWOC6017 and ZHAWOC1246). While amino groups enable nucleophilic substitution or coupling reactions, azides are pivotal in bioorthogonal chemistry. However, azides are thermally sensitive and may pose explosion risks, unlike the more stable amino derivatives .

- Methyl vs. Fluorophenyl/Benzyl Groups: The 2-methyl group in the target compound introduces minimal steric hindrance compared to bulkier 2-(fluorophenyl)methyl (ZHAWOC6017/1246) or 2-benzyl (ZHAWOC4511) substituents. This could enhance solubility in nonpolar solvents but reduce π-π stacking interactions observed in aromatic analogs .

Spectroscopic Characterization

- NMR: The 5-azido group would deshield adjacent protons, causing distinct ¹H-NMR shifts compared to 5-amino analogs (e.g., ZHAWOC6017: NH₂ protons at δ ~5 ppm).

- IR: A strong absorption at ~2100 cm⁻¹ (N₃ stretch) would differentiate the azido compound from amino (N-H stretches ~3300 cm⁻¹) or acetamide (C=O ~1700 cm⁻¹) derivatives.

Biological Activity

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The azido group (-N₃) enhances its reactivity, making it suitable for various applications, including bioconjugation and click chemistry. This article explores the biological activities associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is C₉H₈N₄O₂, with a molecular weight of approximately 192.19 g/mol. The compound features an isoindole core and an azido group that contributes to its high reactivity and potential biological applications.

Biological Activity Overview

The biological activity of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione can be categorized into several key areas:

- Anticancer Properties : Research indicates that isoindole derivatives may exhibit anticancer effects through various mechanisms, including the inhibition of tumor growth and induction of apoptosis in cancer cells.

- Bioconjugation Applications : The azido group allows for efficient bioconjugation with biomolecules, facilitating the study of biological interactions and pathways.

- Enzyme Inhibition : Some derivatives have shown inhibitory activity against cyclooxygenases (COX), which are involved in inflammatory processes. This suggests potential anti-inflammatory applications.

Anticancer Activity

A study investigating the anticancer properties of isoindole derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions on the isoindole core demonstrated enhanced activity against human glioblastoma cells (U251) and melanoma cells (WM793) .

Bioconjugation Studies

The use of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione in bioconjugation has been highlighted in several studies. Its azido functionality allows for "click" reactions with alkynes to form stable triazoles, which can be used to label proteins or other biomolecules for tracking and studying cellular processes .

COX Inhibition

In a recent study focused on the synthesis of new isoindole derivatives, several compounds were evaluated for their COX inhibitory activity. Notably, some derivatives showed greater inhibition of COX-2 compared to the reference drug meloxicam, indicating potential as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.